molecular formula C15H23NO2 B3839843 4-[4-(4-methylphenoxy)butyl]morpholine

4-[4-(4-methylphenoxy)butyl]morpholine

Cat. No.: B3839843
M. Wt: 249.35 g/mol
InChI Key: ZSUOUWGSXNZQLE-UHFFFAOYSA-N
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Description

4-[4-(4-Methylphenoxy)butyl]morpholine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative disorders. Its molecular structure incorporates a morpholine ring, a common pharmacophore known to contribute to favorable blood-brain barrier penetration, linked via a butyl spacer to a 4-methylphenoxy group . This structural motif is strategically designed to simultaneously engage multiple biological targets. Emerging research indicates its primary value as a potential dual-acting agent for Parkinson's disease. The compound is hypothesized to function both as a histamine H3 receptor (H3R) antagonist and a monoamine oxidase B (MAO-B) inhibitor . H3R antagonism enhances the release of key neurotransmitters like dopamine, serotonin, and noradrenaline in the brain, while MAO-B inhibition prevents the breakdown of dopamine. This complementary mechanism is a promising strategy to elevate striatal dopamine levels, addressing a core pathology of Parkinson's disease, and has shown promise in experimental models for improving cognitive and motor functions . Beyond its direct pharmacological potential, this compound serves as a versatile synthetic intermediate or "building block" in organic and medicinal chemistry . The morpholine moiety is a privileged structure in drug discovery, featured in a wide range of bioactive molecules, including kinase inhibitors and antibiotic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) or to synthesize more complex molecules for high-throughput screening and lead optimization. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(4-methylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUOUWGSXNZQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylphenoxy)butyl]morpholine typically involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-bromobutyl)-4-methylphenol. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[4-(4-methylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-methylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-[4-(4-methylphenoxy)butyl]morpholine and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-Methylphenoxy, butyl C₁₅H₂₃NO₂ 261.35 Moderate lipophilicity; potential for balanced pharmacokinetics
4-[4-(3,4-Dimethylphenoxy)butyl]morpholine 3,4-Dimethylphenoxy, butyl C₁₆H₂₅NO₂ 263.38 Increased lipophilicity due to additional methyl group; possible enhanced target binding
4-(4-Nitrophenyl)morpholine 4-Nitrophenyl C₁₀H₁₂N₂O₃ 208.22 Strong electron-withdrawing nitro group; reported anticancer activity
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenylsulfonyl C₁₁H₁₅NO₄S 257.30 Sulfonyl group increases polarity; synthesized via Grignard reactions
4-(4-Trifluoromethylphenyl)morpholine 4-Trifluoromethylphenyl C₁₁H₁₂F₃NO 231.22 High lipophilicity and metabolic stability due to CF₃ group
Key Observations:
  • Lipophilicity Trends: The 4-methylphenoxy group in the target compound provides intermediate lipophilicity compared to electron-withdrawing (e.g., nitro, sulfonyl) or highly lipophilic (e.g., trifluoromethyl) substituents.
  • Chain Length Impact : The butyl chain in the target compound may improve membrane permeability compared to shorter-chain analogs like 4-(4-nitrophenyl)morpholine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[4-(4-methylphenoxy)butyl]morpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-(4-methylphenoxy)butyl bromide with morpholine under basic conditions (e.g., K₂CO₃ in toluene at 80°C) yields the target compound . Optimization requires adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are expected?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm for methylphenoxy), morpholine ring protons (δ 3.6–3.8 ppm for N-CH₂), and butyl chain protons (δ 1.4–1.6 ppm for CH₂) .
  • Mass Spectrometry : Molecular ion peak at m/z 263.3 (C₁₅H₂₁NO₂) with fragmentation patterns indicating loss of morpholine (Δ m/z 87) .
  • FT-IR : Stretching vibrations for C-O (1250 cm⁻¹), aromatic C-H (3050 cm⁻¹), and morpholine ring (1110 cm⁻¹) .

Q. How does the 4-methylphenoxy substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The methylphenoxy group enhances hydrophobicity, reducing aqueous solubility but improving thermal stability (decomposition >200°C). Stability studies in buffered solutions (pH 1–12) show degradation at pH <2 (acidic hydrolysis of the ether bond) and pH >10 (base-catalyzed morpholine ring opening) .

Q. What are key structural analogs, and how do substituent positions affect physicochemical properties?

  • Answer :

CompoundKey Structural DifferenceImpact on Properties
4-[3-(4-Methylphenoxy)butyl]morpholinePhenoxy at butyl C3Reduced steric hindrance, higher reactivity
4-[4-(2-Methylphenoxy)butyl]morpholineMethyl at phenoxy C2Altered electronic effects (e.g., dipole moment)
4-[4-Phenoxybutyl]morpholineNo methyl substituentLower logP (reduced hydrophobicity)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict binding interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For this compound, simulations reveal strong electron-withdrawing effects from the phenoxy group, favoring interactions with enzymes like monoamine oxidases (binding energy: −8.2 kcal/mol) . Molecular docking (AutoDock Vina) identifies key residues (e.g., Tyr435) for hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer : Discrepancies in IC₅₀ values (e.g., MAO-A inhibition ranging from 10–50 µM) may arise from assay conditions. Standardize protocols:

  • Use recombinant enzymes (vs. tissue homogenates) to eliminate off-target effects .
  • Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
  • Control for solvent interference (DMSO >1% inhibits enzyme activity) .

Q. How do substituent electronic effects modulate reactivity in cross-coupling reactions?

  • Answer : The 4-methylphenoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura reactions, Pd-catalyzed coupling with arylboronic acids proceeds efficiently (yield: 75–85%) at the para position. Steric hindrance from the butyl chain slows meta-substitution (<5% yield) .

Q. What in vitro-to-in vivo correlation (IVIVC) challenges exist for pharmacokinetic studies?

  • Methodological Answer : Low oral bioavailability (F = 15%) due to first-pass metabolism (CYP3A4-mediated oxidation of morpholine). Strategies:

  • Prodrug design : Esterify the hydroxyl group to enhance absorption .
  • Nanoparticle encapsulation : Improves plasma half-life from 2.5 to 8.7 hours in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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